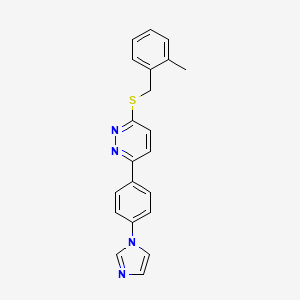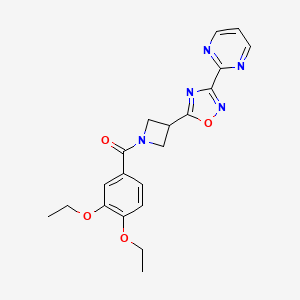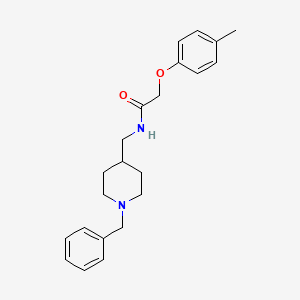
3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for “3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine” are not available, a similar compound was synthesized using Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol .Scientific Research Applications
Central Nervous System Activities
A range of imidazo[1,2-b]pyridazines, which include compounds structurally related to 3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine, have been synthesized and evaluated for their activities in the central nervous system. These compounds have shown varying degrees of effectiveness in binding to rat brain membrane receptors, suggesting potential applications in neurological research and drug development (Barlin, Davies, Ireland, & Zhang, 1992).
Anticonvulsant Activity
Imidazo[4,5-d]pyridazine analogs, closely related to the compound , have been synthesized and tested for their anticonvulsant properties. These studies provide insights into the potential of these compounds in developing new treatments for epilepsy and related disorders (Kelley, Thompson, Styles, Soroko, & Cooper, 1995).
Antimicrobial Evaluations
Research has been conducted on the synthesis and evaluation of antimicrobial properties of various imidazo and pyridazine derivatives. This indicates a potential application of 3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine and similar compounds in the development of new antimicrobial agents (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
Cardiac Phosphodiesterase Inhibition
Some 1,2,4-triazolo[4,3-b]pyridazines, which are structurally related to the target compound, have been identified as potent inhibitors of cardiac phosphodiesterase. This suggests potential therapeutic applications in cardiovascular diseases (Sircar, 1985).
Anti-HIV-1 Activity
Studies on imidazo[1,5-b]pyridazines have shown inhibitory activity against the reverse transcriptase of HIV-1 and the ability to inhibit the replication of the virus in vitro. This indicates a possible application in antiviral drug development, particularly against HIV-1 (Livermore et al., 1993).
properties
IUPAC Name |
3-(4-imidazol-1-ylphenyl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4S/c1-16-4-2-3-5-18(16)14-26-21-11-10-20(23-24-21)17-6-8-19(9-7-17)25-13-12-22-15-25/h2-13,15H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMDSJRDZVQMCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide](/img/structure/B2357219.png)


![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2357223.png)
![2-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-1,3-thiazole](/img/structure/B2357224.png)
![5-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2357226.png)
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2357228.png)




![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclohexyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2357236.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2357241.png)